Cas no 858207-10-0 (2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid)

2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
- 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid
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- Inchi: InChI=1S/C8H12N2O4/c1-3-8(2)6(13)10(4-5(11)12)7(14)9-8/h3-4H2,1-2H3,(H,9,14)(H,11,12)
- InChI Key: XXYIIPIBFCYMDU-UHFFFAOYSA-N
- SMILES: O=C(O)CN(C(NC1(CC)C)=O)C1=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM376651-1g |
2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
858207-10-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
TRC | E572795-500mg |
2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid |
858207-10-0 | 500mg |
$ 365.00 | 2022-06-02 | ||
Ambeed | A758436-1g |
2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
858207-10-0 | 97% | 1g |
$145.0 | 2024-04-17 | |
Aaron | AR00G88I-2.5g |
(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid |
858207-10-0 | 95% | 2.5g |
$515.00 | 2025-01-24 | |
Aaron | AR00G88I-100mg |
(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid |
858207-10-0 | 94% | 100mg |
$112.00 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292242-100mg |
2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
858207-10-0 | 97% | 100mg |
¥1469.00 | 2024-07-28 | |
abcr | AB316780-1g |
(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, 90%; . |
858207-10-0 | 90% | 1g |
€329.50 | 2025-02-15 | |
1PlusChem | 1P00G806-50mg |
(4-ETHYL-4-METHYL-2,5-DIOXO-IMIDAZOLIDIN-1-YL)-ACETIC ACID |
858207-10-0 | 95% | 50mg |
$111.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292242-50mg |
2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
858207-10-0 | 97% | 50mg |
¥907.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292242-10g |
2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
858207-10-0 | 97% | 10g |
¥19656.00 | 2024-07-28 |
2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid Related Literature
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
Additional information on 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid
2-(4-Ethyl-4-Methyl-2,5-Dioxoimidazolidin-1-Yl)Acetic Acid (CAS No. 858207-10-0)
The compound 2-(4-Ethyl-4-Methyl-2,5-Dioxoimidazolidin-1-Yl)Acetic Acid (CAS No. 858207-10-0) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and chemical synthesis. This compound belongs to the class of imidazolidinones, which are well-known for their versatile properties and wide-ranging uses in drug design and development.
Imidazolidinones are five-membered heterocyclic compounds that contain two oxygen atoms and one nitrogen atom. The structure of 2-(4-Ethyl-4-Methyl-2,5-Dioxoimidazolidin-1-Yl)Acetic Acid is characterized by a central imidazolidinone ring substituted with ethyl and methyl groups at the 4-position, along with an acetic acid moiety attached at the 1-position. This unique structural arrangement imparts the compound with distinct chemical and biological properties.
Recent studies have highlighted the potential of imidazolidinone derivatives in the development of novel therapeutic agents. For instance, research has shown that these compounds exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for the treatment of chronic diseases such as arthritis and neurodegenerative disorders. Additionally, 2-(4-Ethyl-4-Methyl-2,5-Dioxoimidazolidin-1-Yl)Acetic Acid has been explored for its potential as a precursor in the synthesis of more complex bioactive molecules.
The synthesis of CAS No. 858207-10-0 involves a multi-step process that typically begins with the preparation of the imidazolidinone ring. This is followed by functionalization at specific positions to introduce substituents such as ethyl, methyl, and acetic acid groups. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the compound.
In terms of physical properties, CAS No. 858207-10-0 is a white crystalline solid with a melting point of approximately 165°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical transformations and biological assays.
One of the most exciting areas of research involving CAS No. 858207-10-0 is its application in drug delivery systems. Scientists have investigated its ability to act as a carrier for hydrophobic drugs, enhancing their bioavailability and targeting efficiency. Furthermore, its role as an intermediate in the synthesis of peptide-based drugs has been extensively studied, particularly in the context of developing new antibiotics and anticancer agents.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the molecular interactions involving CAS No. 858207-10-0. Molecular docking studies have revealed that this compound can bind effectively to various protein targets, including enzymes involved in inflammation and oxidative stress pathways. These findings underscore its potential as a lead molecule for drug discovery.
In conclusion, CAS No. 858207-10-0, or 2-(4-Ethyl-4-Methyl-2,5-Dioxoimidazolidin-1-Yl)Acetic Acid, is a versatile compound with significant implications in pharmaceutical research and chemical synthesis. Its unique structure, combined with its favorable physical properties and biological activities, positions it as a valuable tool in the development of novel therapeutic agents.
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